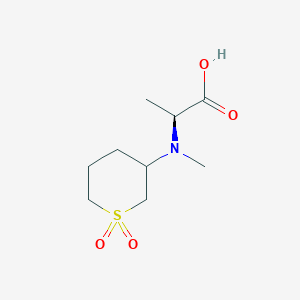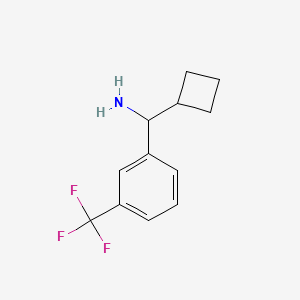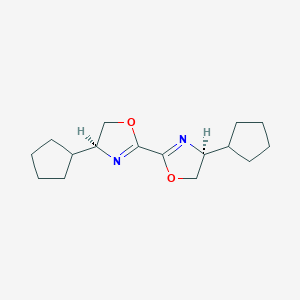
(R)-2-(2-(Bis(4-methoxyphenyl)phosphino)phenyl)-4-isopropyl-4,5-dihydrooxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-(2-(Bis(4-methoxyphenyl)phosphino)phenyl)-4-isopropyl-4,5-dihydrooxazole is a chiral phosphine-oxazoline ligand. These types of compounds are often used in asymmetric catalysis, which is a crucial process in the synthesis of enantiomerically pure compounds. The presence of both phosphine and oxazoline groups in the molecule allows it to coordinate with various metal centers, making it a versatile ligand in transition metal-catalyzed reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(2-(Bis(4-methoxyphenyl)phosphino)phenyl)-4-isopropyl-4,5-dihydrooxazole typically involves the following steps:
Formation of the oxazoline ring: This can be achieved by reacting an amino alcohol with a carboxylic acid or its derivative under dehydrating conditions.
Introduction of the phosphine group: The bis(4-methoxyphenyl)phosphine moiety can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.
Industrial Production Methods
Industrial production methods for such ligands often involve optimizing the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
®-2-(2-(Bis(4-methoxyphenyl)phosphino)phenyl)-4-isopropyl-4,5-dihydrooxazole can undergo various types of reactions, including:
Coordination with metal centers: This is the primary reaction, where the ligand forms complexes with transition metals.
Oxidation and reduction: The phosphine group can be oxidized to phosphine oxide, and the oxazoline ring can participate in reduction reactions.
Common Reagents and Conditions
Coordination reactions: Typically involve metal salts such as palladium(II) acetate or rhodium(III) chloride in the presence of a base.
Oxidation: Can be carried out using hydrogen peroxide or other oxidizing agents.
Reduction: Often involves hydride donors like sodium borohydride.
Major Products
The major products of these reactions are metal-ligand complexes, which can be used as catalysts in various asymmetric transformations.
Aplicaciones Científicas De Investigación
Chemistry
Asymmetric Catalysis: The compound is used as a ligand in asymmetric hydrogenation, hydroformylation, and other catalytic processes to produce enantiomerically pure compounds.
Biology and Medicine
Drug Synthesis: The enantiomerically pure products obtained using this ligand can be used in the synthesis of pharmaceuticals.
Industry
Fine Chemicals: Used in the production of fine chemicals where stereochemistry is crucial.
Mecanismo De Acción
The mechanism by which ®-2-(2-(Bis(4-methoxyphenyl)phosphino)phenyl)-4-isopropyl-4,5-dihydrooxazole exerts its effects involves the coordination of the ligand to a metal center, forming a complex. This complex can then participate in various catalytic cycles, facilitating the transformation of substrates into products with high enantioselectivity. The phosphine group provides strong σ-donation, while the oxazoline ring offers additional coordination and electronic effects.
Comparación Con Compuestos Similares
Similar Compounds
®-2-(2-(Diphenylphosphino)phenyl)-4-isopropyl-4,5-dihydrooxazole: Similar structure but lacks the methoxy groups.
®-2-(2-(Bis(3,5-dimethylphenyl)phosphino)phenyl)-4-isopropyl-4,5-dihydrooxazole: Contains different substituents on the phosphine group.
Uniqueness
The presence of the methoxy groups in ®-2-(2-(Bis(4-methoxyphenyl)phosphino)phenyl)-4-isopropyl-4,5-dihydrooxazole can influence the electronic properties of the ligand, potentially offering different reactivity and selectivity compared to its analogs.
Propiedades
Fórmula molecular |
C26H28NO3P |
|---|---|
Peso molecular |
433.5 g/mol |
Nombre IUPAC |
bis(4-methoxyphenyl)-[2-[(4R)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]phosphane |
InChI |
InChI=1S/C26H28NO3P/c1-18(2)24-17-30-26(27-24)23-7-5-6-8-25(23)31(21-13-9-19(28-3)10-14-21)22-15-11-20(29-4)12-16-22/h5-16,18,24H,17H2,1-4H3/t24-/m0/s1 |
Clave InChI |
KUOJHWGATKOZJI-DEOSSOPVSA-N |
SMILES isomérico |
CC(C)[C@@H]1COC(=N1)C2=CC=CC=C2P(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC |
SMILES canónico |
CC(C)C1COC(=N1)C2=CC=CC=C2P(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-((Cyclopropylmethoxy)methyl)-2,3-dihydropyrazolo[5,1-b]oxazole-6-carboxylic acid](/img/structure/B12942870.png)



![3-Iodo-7-methyl-4,5,7,8-tetrahydro-1H-oxepino[4,5-c]pyrazole](/img/structure/B12942907.png)
![(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(methylamino)-2-(4-pyridin-2-ylpyrazol-1-yl)purin-9-yl]oxolane-3,4-diol](/img/structure/B12942921.png)
![[(E)-1H-imidazol-5-ylmethyleneamino]thiourea](/img/structure/B12942928.png)


![Methyl 4-chloro-2-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B12942944.png)


![Benzamide, 4-chloro-N-[2-(1H-indol-3-yl)-3-thienyl]-](/img/structure/B12942967.png)
